BenchChemオンラインストアへようこそ!

Marmesin

Aldose Reductase Inhibition Diabetes Complications Enzyme Kinetics

Marmesin (CAS 13710-70-8) is a furanocoumarin differentiated by its hydroxyisopropyl substitution, enabling dual COX-2/5-LOX inhibition and mixed-type aldose reductase inhibition (Ki=2.32 μM)—unlike planar psoralens. It demonstrates selective anti-leukemic cytotoxicity (U937 IC50=40 μM vs. normal monocytes IC50=125 μM), anti-angiogenic activity, and favorable in silico BBB permeability with P-gp evasion. For diabetic complications, leukemia, CNS, and inflammation research programs, procure ≥98% purity for reproducible pharmacological results.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 13710-70-8
Cat. No. B1676078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarmesin
CAS13710-70-8
Synonyms(+/-)-Marmesin;  Marmesin;  (S)-Marmesin.
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
InChIInChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3
InChIKeyFWYSBEAFFPBAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Marmesin (CAS 13710-70-8): Technical Baseline for Procurement of a Natural Furanocoumarin


Marmesin (CAS 13710-70-8, (±)-Marmesin, S-(+)-Marmesin, (S)-Marmesin) is a natural furanocoumarin belonging to the psoralen class, characterized by a dihydrofuran ring fused to a coumarin core with a hydroxyisopropyl substituent [1]. It is a key biosynthetic precursor to linear furanocoumarins such as psoralen [2]. Marmesin exhibits dual COX-2/5-LOX inhibitory activity and demonstrates anti-angiogenic, anti-leukemic, and aldose reductase inhibitory properties across in vitro and in vivo models [3]. This compound is widely utilized in natural product research, pharmacological studies, and as a reference standard for analytical method development [4].

Marmesin: Why Substitution with Common Furanocoumarins (Imperatorin, Psoralen, Nodakenin) Is Not Trivial


Marmesin's substitution pattern at the dihydrofuran ring (hydroxyisopropyl at C-2) fundamentally alters its enzyme inhibition profile, mechanism of action, and pharmacokinetic behavior compared to closely related furanocoumarins. Unlike imperatorin and psoralen, which are planar aromatic molecules with strong DNA intercalating potential, marmesin exhibits a distinct CYP inhibition profile and mixed-type enzyme inhibition kinetics [1]. Its unique stereochemistry and metabolic liability differentiate it from nodakenin (marmesinin), its glucosylated congener, which shows markedly different AChE inhibitory potency . Procuring marmesin without understanding these differential properties risks selecting a compound with inappropriate target engagement, altered metabolic clearance, or unintended toxicity for a given research application [2].

Marmesin: Direct Comparative Evidence for Scientific Selection


Aldose Reductase Inhibition: Marmesin Shows Mixed-Type Kinetics Distinct from Auraptene and Isopimpinellin

In a direct comparative study of six natural coumarins, marmesin inhibited aldose reductase with an IC50 of 3.80 ± 0.1 µM, demonstrating intermediate potency between auraptene (IC50 1.43 ± 0.14 µM) and isopimpinellin (IC50 5.71 ± 0.8 µM) [1]. Critically, marmesin exhibited mixed-type inhibition (Ki = 2.32 µM), distinct from auraptene's noncompetitive mechanism (Ki = 1.84 µM) and isopimpinellin's competitive inhibition (Ki = 1.83 µM) [1]. This mechanistic divergence implies that marmesin binds to both the free enzyme and the enzyme-substrate complex, potentially offering a different resistance profile and kinetic behavior compared to purely competitive or noncompetitive inhibitors [1].

Aldose Reductase Inhibition Diabetes Complications Enzyme Kinetics

Pharmacokinetic Profile: Marmesin Exhibits High Systemic Exposure and Distinct Metabolic Fate in Rats

In a rat pharmacokinetic study comparing marmesin with co-administered natural compounds arbutin and luteolin, marmesin achieved a peak plasma concentration (Cmax) of 503,225 ± 89,848 µg/L, dramatically exceeding arbutin (35,477 ± 6743 µg/L) and luteolin (22.24 ± 4.84 ng/L) by orders of magnitude [1]. Marmesin also exhibited a relatively long half-life (T1/2) of 3.58 ± 0.075 h [1]. Notably, marmesin showed significantly lower cumulative excretion over 36 h compared to the administered dose and was predominantly excreted via bile, contrasting with arbutin's urinary excretion [1]. Furthermore, 22 metabolites of marmesin were identified across plasma, feces, urine, and bile, indicating extensive and complex metabolism [1].

Pharmacokinetics Drug Metabolism ADME

Cytochrome P450 Inhibition: Marmesin Demonstrates Moderate CYP3A4/1A2 Inhibition, Contrasting with Potent CYP3A4 Time-Dependent Inhibition by Marmelosin

In a study evaluating the inhibitory potential of Aegle marmelos constituents on major CYP450 isoforms, marmesinin (the glucosylated form of marmesin) showed moderate inhibition of CYP3A4 and CYP1A2, whereas the related furanocoumarin marmelosin exhibited competitive and time-dependent inhibition of CYP3A4 [1]. No significant inhibition of CYP2D6, 2C9, or 2C19 was observed for any of the tested constituents [1]. Aegeline, another constituent, was a very weak CYP3A4 inhibitor and showed no inhibition of CYP1A2 [1]. This indicates that marmesin-related compounds present a lower risk of mechanism-based CYP inactivation compared to marmelosin.

Drug-Drug Interaction CYP450 Metabolic Stability

Selective Cytotoxicity: Marmesin Displays 3.1-Fold Selectivity for Leukemia Cells over Normal Monocytes

In a study evaluating the anticancer activity of marmesin against the U937 human leukemia cell line, marmesin exhibited an IC50 value of 40 µM for U937 cells, while normal human monocytes showed an IC50 of 125 µM [1]. This represents a 3.1-fold selectivity index favoring leukemia cells [1]. Marmesin induced apoptosis dose-dependently, upregulated Bax, downregulated Bcl-2, increased the Bax/Bcl-2 ratio, and caused ROS-mediated mitochondrial membrane potential alterations [1]. Additionally, marmesin induced G2/M cell cycle arrest and inhibited cell migration at the IC50 concentration [1]. In vivo, marmesin significantly prevented tumor growth at a dosage of 30 mg/kg [1].

Anticancer Selectivity Leukemia Therapeutic Window

Dual COX-2/5-LOX Inhibition: A Mechanistic Differentiator from Single-Target Anti-Inflammatory Coumarins

Marmesin has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This dual inhibition profile distinguishes marmesin from many other anti-inflammatory coumarins that target only one branch of the arachidonic acid cascade . For example, nodakenin (marmesinin) is reported to inhibit AChE and possesses anti-inflammatory activity but does not share the same dual COX-2/5-LOX inhibition profile . Additionally, a direct comparative study of coumarins from Angelica gigas showed that marmesin (compound 4) suppressed NO production in LPS-stimulated RAW 264.7 cells, though compounds 1, 2, and 3 showed better activity with IC50 values of 7.4, 6.5, and 7.6 µg/mL, respectively [1]. However, the unique dual COX-2/5-LOX inhibition may offer synergistic anti-inflammatory effects and reduced gastrointestinal toxicity compared to selective COX-2 inhibitors .

Inflammation COX-2 5-LOX

Marmesin as a Non-P-gp Substrate with BBB Permeability: Differentiating from Other Natural Compounds in CNS Applications

In a virtual screening study of 1,048 natural compounds against SARS-CoV-2 guanine-N7 methyltransferase, marmesin was identified as one of three lead compounds. Notably, marmesin was distinguished from the standard and other lead compounds by being a non-substrate for P-glycoprotein (P-gp) and exhibiting favorable blood-brain barrier (BBB) permeability [1]. Specifically, while all compounds showed poor CNS permeability, marmesin and the standard were exceptions with better BBB permeation, and only marmesin was not a P-gp substrate [1]. This suggests that marmesin may evade P-gp-mediated efflux at the BBB, a common limitation for many natural products targeting the central nervous system.

Blood-Brain Barrier P-glycoprotein CNS Drug Delivery

Marmesin: Recommended Application Scenarios Based on Evidence-Based Differentiation


Aldose Reductase Inhibitor Development: Capitalizing on Mixed-Type Inhibition

For research programs targeting diabetic complications where aldose reductase inhibition is desired, marmesin offers a unique mixed-type inhibition mechanism (Ki = 2.32 µM) [1]. This contrasts with the purely competitive or noncompetitive mechanisms of other coumarin inhibitors and may provide advantages in overcoming substrate competition or achieving distinct pharmacodynamic effects [1]. Marmesin's IC50 of 3.80 µM positions it as a moderately potent, mechanistically distinct lead for further optimization [1].

Leukemia Research: Selective Cytotoxicity with a 3.1-Fold Therapeutic Window

Marmesin's selective cytotoxicity against U937 leukemia cells (IC50 = 40 µM) relative to normal monocytes (IC50 = 125 µM) supports its use as a lead compound for developing anti-leukemia agents with a potentially favorable therapeutic index [1]. The compound's ability to induce apoptosis, modulate Bax/Bcl-2 ratio, and cause G2/M cell cycle arrest at the IC50 concentration provides a clear mechanistic foundation for further in vivo efficacy and safety studies [1]. In vivo tumor growth inhibition has been demonstrated at 30 mg/kg [1].

Inflammation Research: Dual COX-2/5-LOX Inhibition Profile

Marmesin's dual inhibition of COX-2 and 5-LOX distinguishes it from single-target anti-inflammatory agents [1]. Researchers investigating the arachidonic acid cascade or seeking compounds with synergistic anti-inflammatory effects and reduced gastrointestinal toxicity may prioritize marmesin over selective COX-2 inhibitors [1]. The compound also suppresses NO production in LPS-stimulated RAW 264.7 cells, confirming its anti-inflammatory activity in a cellular model [2].

CNS Drug Discovery: Leveraging Non-P-gp Substrate Status and BBB Permeability

In silico predictions indicate that marmesin is a non-substrate for P-glycoprotein and possesses favorable BBB permeability relative to other natural product leads [1]. For CNS-targeted drug discovery programs where efflux transporter evasion is critical, marmesin may serve as a privileged scaffold or chemical probe to study brain penetration mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marmesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.